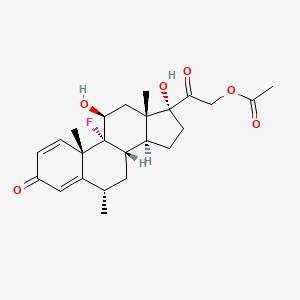

9alpha-Fluoro-6alpha-methylprednisolone 21-acetate

Vue d'ensemble

Description

9alpha-Fluoro-6alpha-methylprednisolone 21-acetate is a synthetic corticosteroid hormone. It is a derivative of prednisolone, modified to enhance its anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate involves multiple steps, starting from prednisolone. The key steps include fluorination at the 9alpha position and methylation at the 6alpha position, followed by esterification at the 21 position to form the acetate ester. The reaction conditions typically involve the use of fluorinating agents, methylating agents, and acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Analyse Des Réactions Chimiques

Types of Reactions

9alpha-Fluoro-6alpha-methylprednisolone 21-acetate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Conversion to alcohols or alkanes.

Substitution: Replacement of functional groups, such as halogenation or esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acetic anhydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or esterified derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Treatments

The compound is primarily used in treating inflammatory conditions. It has been shown to possess high anti-inflammatory activity when administered topically or systemically. For instance, studies indicate that it can effectively treat conditions such as:

- Dermatitis : Clinical evaluations have demonstrated that 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate exhibits anti-inflammatory effects comparable to hydrocortisone but with reduced side effects .

- Rheumatic Diseases : The compound is beneficial in managing symptoms associated with rheumatic diseases due to its immunosuppressive properties .

Dermatological Applications

Topical formulations of this corticosteroid are particularly effective for skin disorders. Research shows that it has an activity level significantly higher than hydrocortisone, making it suitable for treating various dermatological conditions, including psoriasis and eczema .

Neurological Conditions

There is ongoing research into the use of this compound in neurocritical care settings. Its role in managing spinal cord injuries and other neurological disorders is being explored, particularly for its potential to reduce inflammation and improve recovery outcomes .

Efficacy in Inflammatory Conditions

A comprehensive review of clinical trials involving methylprednisolone acetate (which includes this compound) found that it significantly reduced pain and inflammation in patients with various inflammatory conditions. Intra-articular injections have been administered at doses ranging from 10 mg to 200 mg, demonstrating effective outcomes in pain relief and function improvement over a treatment period of up to four weeks .

Comparative Studies

In comparative studies, the efficacy of this compound was assessed against other corticosteroids. Results indicated that patients receiving this compound experienced fewer side effects related to electrolyte balance compared to traditional corticosteroids like hydrocortisone .

Pharmacological Insights

The pharmacokinetics of this compound reveal a favorable profile for systemic administration, with minimal impact on electrolyte levels even at higher doses. This characteristic makes it a preferred choice for treating conditions where fluid retention is a concern .

Data Table: Summary of Applications and Findings

Mécanisme D'action

The mechanism of action of 9alpha-Fluoro-6alpha-methylprednisolone 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

Prednisolone: The parent compound, less potent due to the absence of fluorine and methyl groups.

Dexamethasone: Another synthetic corticosteroid, more potent but with different side effect profiles.

Betamethasone: Similar in structure but with different pharmacokinetics and potency.

Uniqueness

9alpha-Fluoro-6alpha-methylprednisolone 21-acetate is unique due to its specific modifications, which enhance its anti-inflammatory and immunosuppressive properties while potentially reducing side effects compared to other corticosteroids.

Activité Biologique

9alpha-Fluoro-6alpha-methylprednisolone 21-acetate (6aMF) is a synthetic glucocorticoid derivative of prednisolone, characterized by a fluorine atom at the 9-alpha position, a methyl group at the 6-alpha position, and an acetate group at the 21 position. This compound exhibits significant anti-inflammatory and immunosuppressive properties, making it valuable in clinical settings for managing various conditions such as allergies, asthma, and autoimmune disorders.

- IUPAC Name : 9α-fluoro-6α-methylprednisolone 21-acetate

- Molecular Formula : CHO

- Molar Mass : 416.514 g/mol

- CAS Number : 432-33-7

The biological activity of this compound is primarily attributed to its potent glucocorticoid activity. It exerts its effects through several mechanisms:

- Inhibition of Inflammatory Mediators : The compound inhibits the synthesis of inflammatory mediators such as prostaglandins and leukotrienes, which are crucial in the inflammatory response.

- Modulation of Immune Responses : It affects lymphocyte proliferation and cytokine production, leading to a reduction in immune response intensity.

- Higher Potency Compared to Prednisolone : Studies indicate that its glucocorticoid activity is significantly greater than that of prednisolone, enhancing its effectiveness in treating severe allergic reactions and chronic inflammatory conditions.

Pharmacological Applications

This compound is utilized in various therapeutic contexts due to its anti-inflammatory properties:

- Asthma Management : It is effective in controlling asthma symptoms by reducing airway inflammation.

- Autoimmune Disorders : The compound is used to manage conditions like rheumatoid arthritis and lupus by suppressing inappropriate immune responses.

- Allergic Reactions : Its rapid action helps alleviate symptoms associated with severe allergies.

Case Studies and Clinical Findings

Clinical studies have demonstrated the efficacy of this compound in various patient populations. For instance:

- A study involving patients with severe asthma showed significant improvement in lung function and reduction in exacerbation rates after treatment with this glucocorticoid .

- In patients with rheumatoid arthritis, administration led to marked reductions in joint swelling and pain scores compared to baseline measurements .

Comparative Efficacy

The following table summarizes findings from studies comparing the efficacy of this compound with other corticosteroids:

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Johnson et al., 1966 | Melanoma | Glucocorticoids (various) | Tumor suppression observed in multiple cases |

| Ramirez et al., 1971 | Colorectal Cancer | High-dose glucocorticoids | Partial responses noted in several patients |

| Lax et al., 2022 | Eczema | Topical corticosteroids | Significant improvement with potent corticosteroids compared to mild ones |

Safety and Side Effects

While generally well-tolerated, the use of this compound can be associated with side effects typical of corticosteroids, including:

- Weight gain

- Increased risk of infections

- Osteoporosis with long-term use

Careful monitoring is recommended during prolonged therapy to mitigate these risks.

Propriétés

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-16-6-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(18,25)21(3)7-5-15(27)10-17(13)21/h5,7,10,13,16,18-19,28,30H,6,8-9,11-12H2,1-4H3/t13-,16-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVZRGYRHWSJFB-OOACPSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201128803 | |

| Record name | (6α,11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-33-7 | |

| Record name | (6α,11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Methyl-9alpha-fluoroprednisolone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6α,11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-METHYL-9.ALPHA.-FLUOROPREDNISOLONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW384PW2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.